molecular formula C6H4ClN3 B3024776 7-Chloro-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-43-6

7-Chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3024776
CAS No.: 94220-43-6
M. Wt: 153.57 g/mol
InChI Key: CDQRFKKCBULBSD-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[4,3-b]pyridine is a fused heterocyclic compound consisting of a pyrazole ring fused to a pyridine ring at positions 4 and 3-b (IUPAC nomenclature). The chlorine atom is substituted at position 7 of the bicyclic system (Figure 1). Its molecular formula is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol. The compound is a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents due to its ability to mimic purine bases in biological systems.

Figure 1: Structure of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-aminopyridine with hydrazine hydrate, followed by cyclization with a suitable carbonyl compound. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C-7

The chlorine atom at position 7 undergoes nucleophilic displacement due to electron-withdrawing effects from the adjacent pyridine nitrogen.

Key Reactions:

  • Amine Substitution:
    Reacting with primary/secondary amines (e.g., pyrrolidine, benzylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 7-amino derivatives .
    Example:
    7 Cl Pyrazolopyridine+R NH27 NHR Pyrazolopyridine+HCl\text{7 Cl Pyrazolopyridine}+\text{R NH}_2\rightarrow \text{7 NHR Pyrazolopyridine}+\text{HCl}

  • Thiol Substitution:
    Thiophenol or alkanethiols in the presence of bases (K₂CO₃, Et₃N) produce 7-thioether analogs .

Table 1: SNAr Reaction Conditions and Yields

NucleophileSolventTemperature (°C)Product Yield (%)Reference
PyrrolidineDMF10078
BenzylamineDMSO12065
ThiophenolMeCN8072

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings, enabling C–C/N bond formation.

a. Suzuki-Miyaura Coupling
Borylation at C-3 followed by coupling with aryl halides yields biaryl derivatives .
Conditions:

  • Pd(OAc)₂/XPhos, bis(pinacolato)diboron, KOAc, dioxane, 100°C.

  • Yields: 60–85% .

b. Buchwald-Hartwig Amination
Direct amination at C-5 with aryl/alkyl amines under Pd catalysis .
Example:
7 Cl Pyrazolopyridine+Ar NH2Pd dba Xantphos5 NHAr Pyrazolopyridine\text{7 Cl Pyrazolopyridine}+\text{Ar NH}_2\xrightarrow{\text{Pd dba Xantphos}}\text{5 NHAr Pyrazolopyridine}

Table 2: Cross-Coupling Applications

Reaction TypeCatalyst SystemSubstrateYield (%)Reference
Suzuki-MiyauraPd(OAc)₂/XPhos4-Fluorophenyl-Bpin83
Buchwald-HartwigPd(dba)₂/Xantphos2,5-Difluoroaniline78

Cyclization and Ring Expansion

The scaffold participates in annulation reactions to form extended heterocycles.

a. Japp-Klingemann Reaction
Reaction with arenediazonium salts forms hydrazones, which cyclize to pyrazolo[4,3-b]pyridines .
Mechanism:

  • Azo-coupling with diazonium salts.

  • Hydrazone formation and intramolecular cyclization.

b. Indazole Formation
Under basic conditions (DBU, pyrrolidine), intermediates undergo cyclization to 1-arylindazoles .

Oxidation and Reduction

a. Oxidation
Controlled oxidation with H₂O₂ or KMnO₄ generates N-oxide derivatives, enhancing polarity and hydrogen-bonding capacity .

b. Reduction
LiAlH₄ reduces the pyridine ring to dihydro derivatives, altering electronic properties .

Functional Group Interconversion

Ester Hydrolysis:
Ethyl carboxylate derivatives at C-6 are hydrolyzed to carboxylic acids using NaOH/MeOH.
Example:
EtO2C PyrazolopyridineNaOHHO2C Pyrazolopyridine\text{EtO}_2\text{C Pyrazolopyridine}\xrightarrow{\text{NaOH}}\text{HO}_2\text{C Pyrazolopyridine}

Mechanistic Insights

  • SNAr Reactivity: Enhanced by electron-withdrawing pyridine N and steric accessibility of C-7 .

  • Cross-Coupling Selectivity: Directed by halogen positioning and catalyst choice (e.g., XPhos for Suzuki) .

  • Cyclization Drivers: Thermodynamic stability of fused rings and relief of steric strain .

This reactivity profile positions this compound as a critical intermediate for generating bioactive molecules, fluorescent dyes, and functional materials. Strategic functionalization at C-7, C-3, and C-5 enables tailored applications in drug discovery and organic electronics.

Scientific Research Applications

Chemical Properties and Structure

7-Chloro-1H-pyrazolo[4,3-b]pyridine is characterized by a bicyclic structure comprising a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 7th position. Its molecular formula is C6H4ClN3C_6H_4ClN_3, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Therapeutic Agent Development
This compound serves as a crucial scaffold for developing various therapeutic agents, particularly kinase inhibitors. Kinases are vital in regulating cellular functions and signaling pathways, making them significant targets for cancer therapy and other diseases.

  • Case Study: Kinase Inhibition
    Research has shown that derivatives of this compound exhibit potent inhibitory effects on several kinases. For instance, studies demonstrated its effectiveness against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), leading to potential applications in cancer treatment .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit specific enzymes involved in inflammatory processes positions it as a candidate for treating inflammatory diseases.

Biological Research

Enzyme Inhibition Studies
In biological research, this compound is utilized to study enzyme inhibition mechanisms. Its structural similarities to purine bases allow it to interact effectively with various biological targets.

  • Binding Affinity Studies
    Molecular docking studies have been conducted to assess the binding affinity of this compound with different enzymes. These studies indicate that modifications at the chlorine position can enhance or reduce binding efficacy, providing insights into optimizing its pharmacological properties .

Material Science

Organic Electronics
The unique properties of this compound have led to its exploration in material science, particularly in organic electronics. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Research Example: Thin Film Applications
    Recent studies have demonstrated the potential of this compound in creating high-performance organic semiconductor materials, highlighting its role in advancing electronic device technology .

Comparison with Related Compounds

The following table summarizes the structural comparisons of this compound with similar compounds:

Compound NameStructure TypeUnique Features
1H-Pyrazolo[3,4-b]pyridineBicyclic heterocycleLacks chlorine substitution; different reactivity
1H-Pyrazolo[4,3-c]pyridineBicyclic heterocycleDifferent nitrogen positioning affects activity
3-Amino-1H-pyrazolo[4,3-c]pyridineAmino-substituted derivativeEnhanced biological activity due to amino group

Mechanism of Action

The mechanism of action of 7-Chloro-1H-pyrazolo[4,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways. This inhibition can lead to various therapeutic effects, such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Substituent position and type significantly influence the physicochemical and biological properties of pyrazolopyridines. Key analogs include:

Table 1: Comparison of Chlorinated Pyrazolopyridine Derivatives

Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Chloro-1H-pyrazolo[4,3-b]pyridine Cl at position 7 C₆H₄ClN₃ 153.57 Kinase inhibitor intermediate
6-Chloro-1H-pyrazolo[4,3-b]pyridine Cl at position 6 C₆H₄ClN₃ 153.57 Similar scaffold, untested activity
4-Chloro-1H-pyrazolo[3,4-b]pyridine Cl at position 4 C₆H₄ClN₃ 153.57 Altered electronic density
7-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Cl at 5, Br at 7 C₆H₃BrClN₃ 232.47 Enhanced halogen bonding potential
7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine Cl at 7, methyl at N1 C₇H₆ClN₃ 167.60 Increased lipophilicity (LogP: ~2.1)

Key Observations:

Positional Isomerism : The chlorine position (e.g., 6 vs. 7) alters electronic distribution. For instance, 7-chloro derivatives exhibit greater electron withdrawal at the pyridine ring, enhancing hydrogen-bonding interactions in kinase binding pockets.

N-Substitution : Methylation at N1 (e.g., 7-chloro-1-methyl derivative) boosts lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

7-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. The unique chlorine substitution at the 7th position enhances its chemical reactivity and biological activity, making it a significant subject of research in medicinal chemistry and biological studies.

The compound has the molecular formula C7_7H6_6ClN3_3 and features various chemical reactions, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: It can be oxidized to form N-oxides or reduced to yield dihydro derivatives.
  • Cyclization Reactions: Participates in cyclization to create more complex heterocycles.

These reactions are crucial for developing derivatives with enhanced biological properties.

The primary mechanism of action involves the inhibition of specific enzymes, particularly kinases. By binding to the active site of these enzymes, this compound modulates cellular signaling pathways, which can lead to therapeutic effects such as anti-cancer and anti-inflammatory activities .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For example:

  • Inhibitory Effects on Kinases: It has shown significant inhibition against cyclin-dependent kinases (CDK2 and CDK9), with IC50_{50} values of 0.36 µM and 1.8 µM respectively. This selectivity is critical for developing targeted cancer therapies .
  • Cell Proliferation Studies: In vitro studies demonstrate its effectiveness in inhibiting the proliferation of various human tumor cell lines, including HeLa and HCT116 .

Anti-inflammatory Activity

The compound's ability to inhibit inflammatory pathways has been explored, suggesting potential applications in treating inflammatory diseases. Its structural similarity to purine bases aids in receptor binding studies, contributing to its anti-inflammatory profile .

Case Studies

StudyFindings
Study on CDK Inhibition Demonstrated selective inhibition of CDK2 over CDK9 with significant antiproliferative effects on cancer cell lines .
Inflammatory Response Modulation Showed potential in reducing cytokine production in models of inflammation .
Kinase Selectivity Highlighted the scaffold's ability to alter selectivity profiles in drug development .

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold for synthesizing bioactive molecules aimed at various therapeutic targets. Its structural modifications can enhance pharmacological profiles, leading to new drug candidates for cancer and inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-1H-pyrazolo[4,3-b]pyridine, and how can reaction yields be improved?

  • Methodology :

  • Route 1 : Utilize nucleophilic substitution on pre-functionalized pyrazolo[4,3-b]pyridine precursors. For example, chlorination of the parent heterocycle using POCl₃ or PCl₅ under reflux conditions (analogous to methods in for pyrazolo[3,4-d]pyrimidine derivatives) .
  • Route 2 : Cyclocondensation of hydrazine derivatives with substituted pyridine intermediates, as demonstrated in for pyrazolo[1,5-a]pyrimidine systems. Optimize yields (e.g., 52–70%) by controlling stoichiometry, solvent polarity (DMF or ethanol), and temperature gradients .
    • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization using ethanol/water mixtures.

Q. How can crystallization challenges during purification be addressed?

  • Approach :

  • Use slow evaporation or diffusion-based crystallization in solvents like dichloromethane/hexane (see for monoclinic crystal systems). For stubborn compounds, employ seed crystals or temperature-controlled crystallization (0–4°C) .
  • Characterize crystals via single-crystal X-ray diffraction (as in and ) to confirm molecular packing and hydrogen-bonding networks, which influence solubility .

Q. What safety protocols are critical for handling chlorinated pyrazolo-pyridine derivatives?

  • Guidelines :

  • Use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods to avoid inhalation/contact (per and ).
  • Neutralize acidic/basic waste streams before disposal. For halogenated byproducts, employ activated carbon filtration or incineration (refer to for waste management) .

Advanced Research Questions

Q. How can structural contradictions in NMR and X-ray data be resolved?

  • Resolution Strategy :

  • Compare experimental NMR (¹H/¹³C) with computed spectra (DFT or Gaussian) to identify tautomeric forms or solvent effects. For example, provides PubChem-computed InChI data for pyrazolo[1,5-a]pyrimidine analogs .
  • Validate crystal structures ( ) against NMR-derived conformers using Mercury or OLEX2 software to resolve discrepancies in bond angles or torsional strain .

Q. What methodologies evaluate the compound’s interaction with biological targets (e.g., kinases)?

  • Experimental Design :

  • In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd). For enzyme inhibition, employ ADP-Glo™ kinase assays (similar to ’s biological evaluations) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) using crystal structures from the PDB. highlights MD for pyrazolo[3,4-d]pyrimidine derivatives .

Q. How can regioselectivity issues in functionalization be mitigated?

  • Solutions :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution (as in for fluorinated analogs) .
  • Catalytic Systems : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands like XPhos) for selective C-3 or C-5 functionalization, referencing ’s synthetic strategies .

Q. What computational tools predict reactivity and metabolic stability?

  • Tools & Workflows :

  • Reactivity : Apply density functional theory (DFT) using Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites (see for PubChem-based models) .
  • Metabolism : Use SwissADME or ADMET Predictor™ to assess cytochrome P450 interactions. Cross-validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

Q. Data Contradiction Analysis

Q. How to address conflicting bioactivity data across cell lines?

  • Troubleshooting :

  • Normalize data using Z-factor or strict controls (e.g., staurosporine as a kinase inhibitor control).
  • Validate target engagement via CETSA (cellular thermal shift assay) or NanoBRET, as discrepancies may arise from off-target effects or cell permeability (refer to ’s rigorous validations) .

Properties

IUPAC Name

7-chloro-1H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQRFKKCBULBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548299
Record name 7-Chloro-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94220-43-6
Record name 7-Chloro-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2H-pyrazolo[4,3-b]pyridine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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